

Technical Support Center: Heat Stability of Calcium Caseinate Solutions

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Compound of Interest

Compound Name: Calcium caseinate

Cat. No.: B13398181

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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions regarding the factors that influence the heat stability of **calcium caseinate** solutions.

Troubleshooting Guides

Instability in **calcium caseinate** solutions during heat treatment can manifest as coagulation, aggregation, or gelation.[1][2][3] This guide will help you identify the potential causes and provide solutions to enhance stability in your experiments.

Issue: Solution Coagulates or Gels Upon Heating

The heat coagulation time (HCT) is a critical measure of the heat stability of milk protein solutions.[1] Several factors can significantly reduce HCT, leading to premature coagulation.

Primary Influencing Factors:

- **pH:** The pH of the solution is a dominant factor. **Calcium caseinate** is generally stable above a pH of 5.7.[4] Heat stability is significantly reduced at a pH below 6.7, with samples often visibly aggregating or coagulating.[5] Increasing the pH generally enhances stability.[5][6]
- **Temperature:** Higher processing temperatures decrease heat stability.[6] While most caseinates can withstand temperatures up to 140°C, **calcium caseinate**'s stability is affected by temperatures as low as 50°C.[4]

- **Calcium Ion Activity:** The concentration of free calcium ions plays a crucial role. Increased ionic calcium reduces the electrostatic repulsion between caseinate molecules, leading to aggregation.^{[4][7]} Soluble calcium salts like calcium chloride have a significant destabilizing effect.^[8]
- **Protein Concentration:** Higher protein concentrations generally lead to decreased heat stability and a shorter HCT.^{[2][9]}

Quantitative Data Summary:

The following table summarizes the impact of various factors on the heat coagulation time (HCT) of casein solutions.

Factor	Condition	Observation	Impact on Heat Stability	Reference
pH	pH < 6.7	Visible aggregation or coagulation upon heating.	Decreased	[5]
pH > 6.9	Few or no changes observed after heat treatment.	Increased	[5][6]	
Temperature	105°C vs. 140°C	HCT decreased from 375 min to 2.9 min.	Decreased	[1]
110°C to 150°C	Increased particle size at pH 6.9 with higher temperatures.	Decreased	[5][6]	
Protein Concentration	6%, 8%, 10%	HCT was 15.28, 15.61, and 11.35 min, respectively.	Decreased at 10%	[10]
Added Salts (Soluble)	Addition of soluble calcium salts (e.g., CaCl ₂)	Reduced pH, increased ionic calcium, and caused coagulation.	Decreased	[8]
Added Salts (Chelating)	Addition of Sodium Hexametaphosphate (SHMP) at 0.25% to an 8% protein solution	Increased HCT from 20.9 min to 28 min.	Increased	[10]

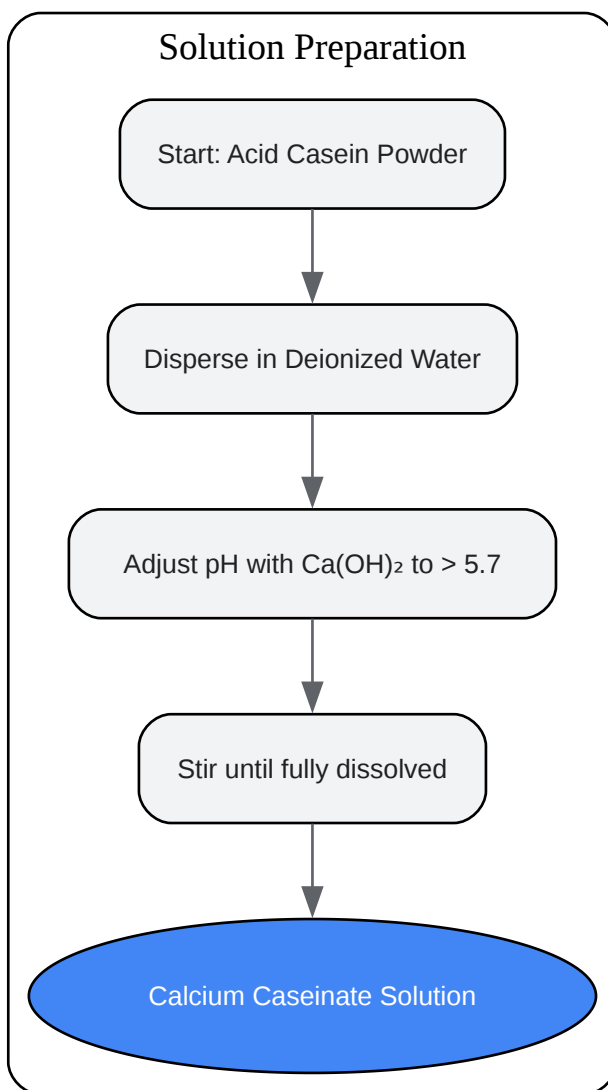
Addition of Trisodium Citrate (TSC) > 5 mM	Significant improvement in heat stability.	Increased	[11]
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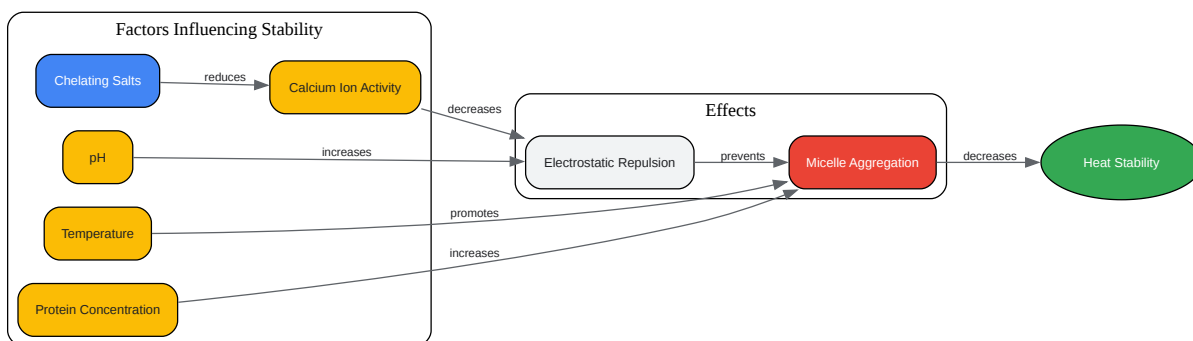
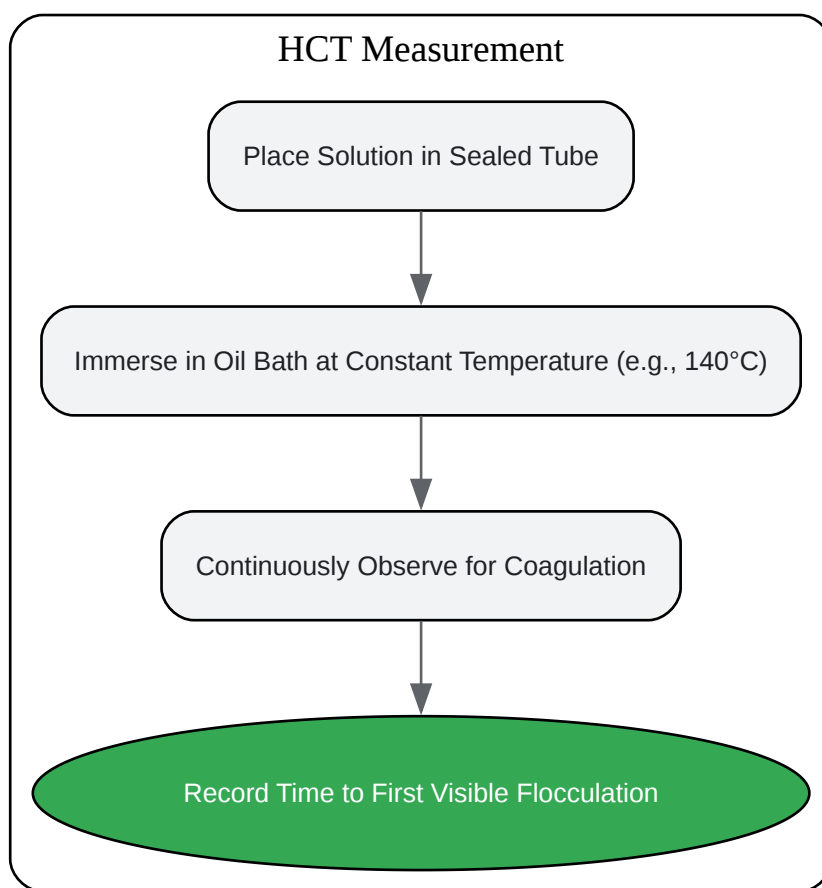
Experimental Protocols

1. Preparation of **Calcium Caseinate** Solution

A standard method for preparing a **calcium caseinate** solution involves resuspending acid casein by adjusting the pH with calcium hydroxide, $\text{Ca}(\text{OH})_2$.[\[4\]](#)

Workflow for Solution Preparation:





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